![molecular formula C11H14N2O B2992970 2',3'-Dihydrospiro{oxane-4,1'-pyrrolo[2,3-c]pyridine} CAS No. 2167892-11-5](/img/structure/B2992970.png)

2',3'-Dihydrospiro{oxane-4,1'-pyrrolo[2,3-c]pyridine}

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Antileishmanial Agents

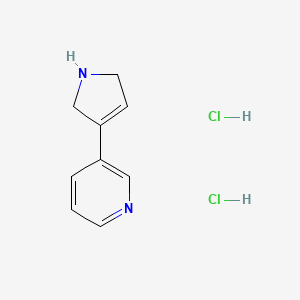

Compounds similar to 2’,3’-Dihydrospiro{oxane-4,1’-pyrrolo[2,3-c]pyridine} have been studied for their potential as antileishmanial agents . These compounds have shown efficacy against visceral leishmaniasis (VL), with certain derivatives demonstrating significant in vitro antileishmanial activity and in vivo inhibition of parasite burden in infected mice . This suggests that our compound of interest could be synthesized and evaluated for similar biological activities.

Antimicrobial and Antifungal Applications

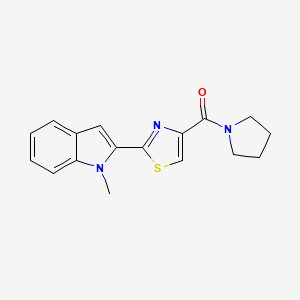

Derivatives of pyrrolopyrazine, which share structural similarities with our compound, have exhibited a range of biological activities, including antimicrobial and antifungal properties . This indicates that 2’,3’-Dihydrospiro{oxane-4,1’-pyrrolo[2,3-c]pyridine} could be explored for its potential use in developing new antimicrobial and antifungal agents.

Kinase Inhibition

Some pyrrolopyrazine derivatives have been found to be active in kinase inhibition . Kinases are enzymes that play a crucial role in various cellular processes, and their inhibition can be a strategy for treating diseases like cancer. Therefore, our compound could be investigated for its kinase inhibitory activity, which may lead to the development of new anticancer drugs.

Nootropic Agents

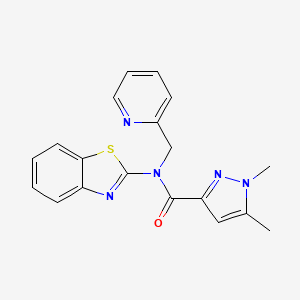

Hydrogenated pyrroloimidazoles, which are structurally related to our compound, have been used to develop nootropic drugs . These substances enhance cognitive function and could be beneficial in treating neurodegenerative diseases. The compound could be a candidate for creating new nootropic agents.

Adrenergic Receptor Agonists

The pyrroloimidazole scaffold has been utilized to create compounds that act as adrenergic receptor partial agonists . These compounds have potential therapeutic applications in cardiovascular diseases. The spiro compound we are examining could be modified to target adrenergic receptors, offering a new avenue for cardiovascular drug development.

Organic Synthesis and Medicinal Chemistry

The unique structure of 2’,3’-Dihydrospiro{oxane-4,1’-pyrrolo[2,3-c]pyridine} makes it an attractive scaffold for organic synthesis and medicinal chemistry research . Its synthesis could provide insights into new synthetic methods and lead to the discovery of compounds with powerful biological potential.

Safety and Hazards

The safety data sheet for 2’,3’-Dihydrospiro{oxane-4,1’-pyrrolo[2,3-c]pyridine} suggests that it should be handled with care. If inhaled, the person should be removed to fresh air and kept comfortable for breathing. If it comes in contact with skin or eyes, it should be rinsed with water. In case of swallowing, the mouth should be rinsed .

Zukünftige Richtungen

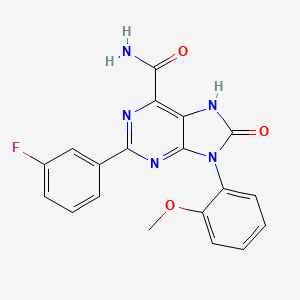

Pyrrolopyrazine derivatives, including 2’,3’-Dihydrospiro{oxane-4,1’-pyrrolo[2,3-c]pyridine}, have shown promising results in various scientific experiments due to their unique structural properties. They have been studied as analgesic and sedative agents and have shown potential in treating diseases of the nervous and immune systems . Their antidiabetic, antimycobacterial, antiviral, and antitumor activities have also been found . Therefore, these compounds are an attractive scaffold for drug discovery research .

Eigenschaften

IUPAC Name |

spiro[1,2-dihydropyrrolo[2,3-c]pyridine-3,4'-oxane] |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-4-12-7-10-9(1)11(8-13-10)2-5-14-6-3-11/h1,4,7,13H,2-3,5-6,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUHFLIBSZRDMSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC12CNC3=C2C=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(3-Chloro-4-methoxyphenyl)-4,7-dimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2992887.png)

![4-morpholino-3-nitrobenzenecarbaldehyde O-[4-(trifluoromethyl)benzyl]oxime](/img/structure/B2992890.png)

![2-{3-[4-(4-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2992894.png)

![Lithium;3-[3-(2-hydroxyethyl)diazirin-3-yl]propanoate](/img/structure/B2992904.png)

![2-ethoxy-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide](/img/structure/B2992905.png)

![methyl 3-(4-bromophenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2992906.png)

![5-[(4-chloroanilino)methylene]-4-(4-fluorophenyl)-1-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2992907.png)